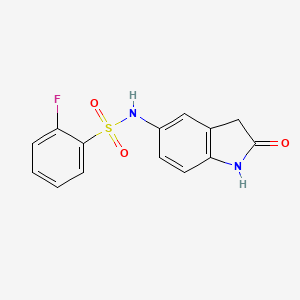

2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHFBVSELWWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with isatin (1H-indole-2,3-dione) under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxindole moiety to its corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antiproliferative effects against cancer cell lines.

Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

- Compound A: (3Z)-N-(3-((1H-imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) Structural Difference: Replaces the 2-fluoro group with a 4-methylbenzenesulfonamide. Fluorine’s electron-withdrawing effect in the target compound may enhance binding to polar targets like enzymes . Synthetic Route: Condensation with 1H-imidazole-5-carboxaldehyde introduces a conjugated system, which may alter electronic properties compared to the fluorine-substituted derivative .

Indole vs. Indolinone Scaffolds

- Compound B: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Structural Difference: Replaces the sulfonamide group with a carboxamide and substitutes indolinone with indole. Impact: The indole’s planar structure vs. Carboxamides generally exhibit weaker hydrogen-bonding capacity than sulfonamides, influencing receptor interactions . Biological Relevance: Indole derivatives in showed moderate activity in unspecified assays, suggesting scaffold-dependent efficacy .

Halogenation Patterns

- Compound C: 4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide Structural Difference: Incorporates bromo, chloro, and dual fluoro substituents alongside a thiazole group. Impact: Increased halogenation raises molecular weight (539.79 g/mol vs. ~305 g/mol for the target compound) and may reduce solubility. Synthetic Complexity: Multi-step synthesis involving dimethoxybenzyl and fluorothiazolyl groups likely lowers yield compared to the target compound’s simpler structure .

Isoxazole vs. Indolinone Heterocycles

- Compound D: 2-Fluoro-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide Structural Difference: Replaces indolinone with a 5-isoxazole ring.

Key Data Table: Structural and Physicochemical Comparisons

*LogP estimated using fragment-based methods.

Research Findings and Implications

- Fluorine’s Role : The 2-fluoro substituent in the target compound balances electronegativity and lipophilicity, optimizing interactions with hydrophobic enzyme pockets while maintaining solubility .

- Scaffold Flexibility: Indolinone’s lactam ring provides rigidity advantageous for target binding compared to indole or isoxazole derivatives .

- Synthetic Feasibility : The target compound’s simpler structure (vs. multi-halogenated analogs) suggests higher synthetic yields and scalability .

Biological Activity

2-Fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound belonging to the oxindole derivative class, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This compound's unique structure, characterized by a fluorine atom, an oxindole moiety, and a benzenesulfonamide group, contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, thereby exerting antiproliferative effects. This mechanism positions it as a promising candidate for cancer treatment.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been tested against several types of cancer cells, showing varying degrees of effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 11.50 |

| HeLa | 8.38 |

| HT-29 | 10.00 |

These results suggest that the compound possesses considerable potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to other oxindole derivatives, such as 3-alkenyl-oxindoles and indole-2-carboxylate derivatives, this compound demonstrates distinct biological properties. For instance, while some derivatives show carbonic anhydrase inhibitory activity, this compound's primary focus remains on its antiproliferative capabilities against cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In vitro Studies : In vitro assays have shown that this compound effectively inhibits cell growth in various cancer cell lines. For example, a study reported an IC50 value of 11.50 µM against MCF-7 cells, indicating potent antiproliferative effects .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer cell proliferation. The binding affinity was comparable to established anticancer drugs like Sorafenib .

- In vivo Studies : Preliminary in vivo studies have also suggested efficacy in reducing tumor growth in animal models, although further research is needed to confirm these findings and assess long-term effects and safety profiles .

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via sulfonamide coupling between 2-fluorobenzenesulfonyl chloride and 5-amino-2-oxoindoline. Key steps include:

- Activation : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen to minimize hydrolysis.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves yield and purity .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (0°C → room temperature) to suppress side products like di-sulfonylated byproducts.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide formation (δ ~10-11 ppm for -NH) and fluorine coupling patterns. 19F NMR identifies ortho-fluoro substitution (δ ~-110 ppm) .

- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereoelectronic effects. Use SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring R-factor < 5% for high confidence .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular ion ([M+H]⁺) and isotopic patterns.

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic structure of this sulfonamide?

Methodological Answer:

Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : Visualize electrophilic/nucleophilic regions via Hirshfeld surface analysis. This predicts reactivity sites for further derivatization.

- Bond Order Analysis : Quantify delocalization in the sulfonamide group (S-N bond order ~1.3) and fluorine’s inductive effects on the benzene ring.

- Orbital Composition : Assess contributions of 2-oxoindoline’s nitrogen lone pairs to HOMO/LUMO using Natural Bond Orbital (NBO) analysis .

Advanced: What strategies resolve contradictions in bioactivity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer:

- Assay Validation : Use orthogonal methods (e.g., fluorescence quenching vs. calorimetry) to confirm binding to targets like carbonic anhydrase II.

- Statistical Robustness : Apply Grubbs’ test to identify outliers in IC50 measurements. Replicate experiments in triplicate with positive controls (e.g., acetazolamide for CA inhibition) .

- Structural Dynamics : Perform molecular docking (AutoDock Vina) and compare binding poses with crystallographic data to rationalize potency variations across isoforms .

Advanced: How can polymorph screening be systematically designed for this compound?

Methodological Answer:

- Solvent Screening : Use 8–10 solvents (polar/aprotic, e.g., DMSO, acetonitrile) in vapor diffusion or cooling crystallization setups.

- PXRD and DSC : Characterize polymorphs by PXRD peak positions and DSC melting endotherms. SHELXL refinement of unit cell parameters distinguishes crystal forms .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks; monitor phase transitions via IR spectroscopy (amide I band shifts).

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges : Low solubility in common solvents and tendency to form amorphous precipitates.

- Mitigation :

Basic: How to assess the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

- Buffered Solutions : Incubate in PBS (pH 7.4) and DMEM at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized indoline).

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-vis spectroscopy .

Advanced: How does fluorine substitution influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Measure logP (shake-flask method) to assess fluorine’s impact on membrane permeability.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation. Fluorine reduces metabolism at the ortho position, extending half-life .

- Protein Binding : Equilibrium dialysis with human serum albumin; fluorine enhances binding affinity (~85% vs. 70% for non-fluorinated analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.